molecular formula C43H54N8O7 B15139324 cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]

cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]

Cat. No.: B15139324
M. Wt: 794.9 g/mol
InChI Key: XDLJZSJKUWEHIA-ZKVPYEFOSA-N
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Description

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] is a cyclic peptide composed of N-methylalanine, phenylalanine, D-tryptophan, lysine, threonine, and phenylalanine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.

Chemical Reactions Analysis

Types of Reactions

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with substituted amino acid residues.

Scientific Research Applications

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu): Another cyclic peptide with distinct biological activities.

    Cyclo(D-Trp-Lys-Thr-Phe-Pro-Phe): Known for its bioactivity and stability.

Uniqueness

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] is unique due to the presence of N-methylalanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable compound for therapeutic and industrial applications.

Properties

Molecular Formula

C43H54N8O7

Molecular Weight

794.9 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,15-dibenzyl-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C43H54N8O7/c1-26-38(53)47-34(22-28-14-6-4-7-15-28)40(55)48-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)46-33(20-12-13-21-44)39(54)50-37(27(2)52)42(57)49-36(43(58)51(26)3)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,56)(H,47,53)(H,48,55)(H,49,57)(H,50,54)/t26-,27+,33-,34-,35+,36-,37-/m0/s1

InChI Key

XDLJZSJKUWEHIA-ZKVPYEFOSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)[C@@H](C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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